

Application Notes and Protocols for Preclinical Studies of CHS-828

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CHS-828 is a potent and selective competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By depleting intracellular NAD+ levels, CHS-828 disrupts cellular metabolism and energy production, leading to cancer cell death.[3] These application notes provide detailed protocols for preclinical in vitro and in vivo studies to evaluate the efficacy of CHS-828.

Mechanism of Action

CHS-828 exerts its cytotoxic effects by inhibiting NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+. NAD+ is an essential coenzyme for numerous cellular processes, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It is also a critical substrate for enzymes involved in DNA repair (e.g., PARPs) and cellular signaling (e.g., sirtuins).[4] In cancer cells, which often have a high metabolic rate and increased reliance on the NAD+ salvage pathway, inhibition of NAMPT by **CHS-828** leads to a rapid depletion of NAD+, resulting in:

 Reduced Cell Proliferation: Depletion of NAD+ inhibits ATP production, leading to energy crisis and arrest of cell growth.[5]



- Induction of Apoptosis: Energy stress and disruption of NAD+-dependent signaling pathways trigger programmed cell death, characterized by the activation of caspases and cleavage of PARP.[6]
- Mitochondrial Dysfunction: Lack of NAD+ impairs the electron transport chain, leading to mitochondrial dysfunction and increased production of reactive oxygen species (ROS).[5][7]
- DNA Damage: The function of NAD+-dependent DNA repair enzymes is compromised, leading to an accumulation of DNA damage.[5]

Data Presentation

In Vitro Cytotoxicity of CHS-828

| Cell Line | Cancer Type | IC50 (μM) | Reference |
|-----------|-------------------------------|-----------|-----------|
| U937 | Lymphoma | 0.004 | [8] |
| RPMI-8226 | Multiple Myeloma | 0.01 | [8] |
| NCI-H69 | Small Cell Lung Cancer | 0.02 | [8] |
| MCF-7 | Breast Cancer | 0.1 | [8] |
| A549 | Non-Small Cell Lung Cancer | 0.3 | [8] |

In Vivo Efficacy of CHS-828 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
|--------------------|---------------------------|---------------------------|--------------------------------|-----------|
| NCI-H69 | Small Cell Lung Cancer | 25 mg/kg, weekly, p.o. | >100 (regression) | [9] |
| RPMI-8226 | Multiple Myeloma | 40 mg/kg, daily, p.o. | 85 | [8] |
| A2780 | Ovarian Cancer | 40 mg/kg, daily, p.o. | 70 | [8] |



Experimental Protocols In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of **CHS-828** on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2] [10]

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- CHS-828
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- · Cell Seeding:
 - Trypsinize and count cells.
 - \circ Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium.
 - Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- · Compound Treatment:
 - Prepare serial dilutions of CHS-828 in complete culture medium.



- Remove the medium from the wells and add 100 μL of the CHS-828 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve CHS-828).
- Incubate for the desired treatment period (e.g., 72 hours).
- MTT Addition:
 - After incubation, add 10 μL of MTT solution to each well.
 - Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Solubilization:
 - Carefully aspirate the medium containing MTT.
 - Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
 - Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
- Absorbance Measurement:
 - Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background.
- Data Analysis:
 - Subtract the absorbance of the blank (medium only) from all readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Determine the IC50 value (the concentration of CHS-828 that inhibits cell growth by 50%)
 by plotting a dose-response curve.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model in immunocompromised mice to evaluate the in vivo antitumor efficacy of **CHS-828**.[11][12]



Materials:

- Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old
- Cancer cell line of interest
- Matrigel (optional)
- CHS-828 formulation for oral administration
- Calipers for tumor measurement
- Animal balance

Procedure:

- Cell Preparation and Implantation:
 - Harvest cancer cells during their logarithmic growth phase.
 - Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁷
 cells/mL.
 - (Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.
 - \circ Subcutaneously inject 100 μ L of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
- Tumor Growth and Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
 - Monitor the body weight of the mice as an indicator of toxicity.

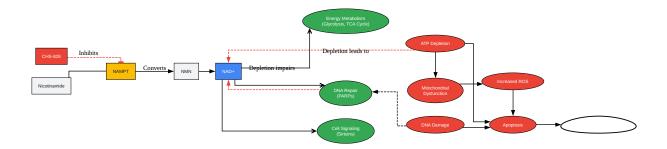


• Drug Administration:

- Prepare the CHS-828 formulation for oral gavage at the desired concentration.
- Administer CHS-828 to the treatment group according to the planned dosing schedule (e.g., daily or weekly).
- Administer the vehicle solution to the control group.
- Endpoint and Analysis:
 - Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor volume and weight.
 - Calculate the tumor growth inhibition (TGI) as a percentage.
 - o (Optional) Process the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

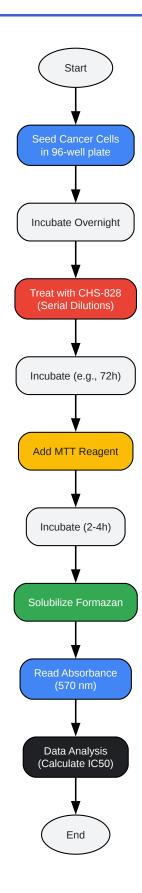




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Caption: CHS-828 inhibits NAMPT, leading to NAD+ depletion and cancer cell death.

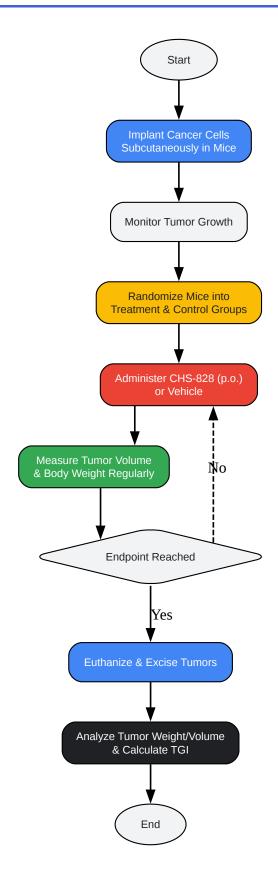




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Caption: Workflow for in vitro cytotoxicity testing of CHS-828 using the MTT assay.





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Caption: Workflow for in vivo efficacy testing of CHS-828 in a xenograft model.



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